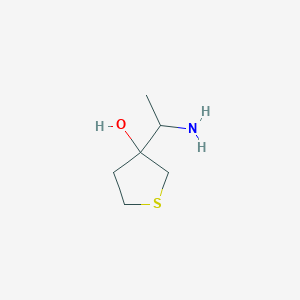

3-(1-Aminoethyl)thiolan-3-ol

Description

3-(1-Aminoethyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolan (tetrahydrothiophene) backbone substituted with a hydroxyl (-OH) group at position 3 and a 1-aminoethyl (-CH(NH₂)CH₃) side chain. The compound is of interest in pharmaceutical synthesis, particularly as a precursor for bioactive molecules, owing to its ability to serve as a building block for nitrogen- and sulfur-containing heterocycles .

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

3-(1-aminoethyl)thiolan-3-ol |

InChI |

InChI=1S/C6H13NOS/c1-5(7)6(8)2-3-9-4-6/h5,8H,2-4,7H2,1H3 |

InChI Key |

ZIUUVIKTGUCGHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCSC1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)thiolan-3-ol typically involves the reaction of thiolane derivatives with aminoethyl compounds under controlled conditions. One common method includes the use of thiolane-3-ol as a starting material, which is then reacted with an aminoethyl reagent in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for 3-(1-Aminoethyl)thiolan-3-ol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)thiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiolane ring.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified thiolane derivatives.

Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Aminoethyl)thiolan-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)thiolan-3-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, potentially affecting their function. The thiolane ring may also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, enabling comparative analysis of their synthesis, stability, and applications. Below is a detailed comparison based on evidence-derived compounds and synthesis strategies:

Structural and Functional Group Analysis

| CAS Number | Compound Name | Key Functional Groups | Ring System | Potential Applications |

|---|---|---|---|---|

| N/A | 3-(1-Aminoethyl)thiolan-3-ol | -OH, -NH₂, thiolan ring | Tetrahydrothiophene | Pharmaceutical precursors |

| 883546-94-9 | 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol | -OH, -NH₂, chloroindole | Indole + propane | Anticancer agents, kinase inhibitors |

| 299936-70-2 | 5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine | -NH₂, methoxybenzyl, thiadiazole | Thiadiazole | Antimicrobials, enzyme inhibitors |

| 333419-39-9 | 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one | -OH, -NH₂, quinolinone | Quinolinone | CNS drugs, anti-inflammatory agents |

Key Observations :

- Ring Systems: While 3-(1-Aminoethyl)thiolan-3-ol employs a saturated thiolan ring, analogs like 333419-39-9 (quinolinone) and 883546-94-9 (indole) feature aromatic or bicyclic systems, enhancing π-π stacking interactions in drug-receptor binding .

- Functional Groups: The hydroxyl and amino groups are conserved across compounds, but substituents like chloro (883546-94-9) or methoxy (299936-70-2) modulate lipophilicity and electronic effects. For instance, chloro groups may improve membrane permeability, whereas methoxy groups enhance metabolic stability .

Biological Activity

3-(1-Aminoethyl)thiolan-3-ol is a sulfur-containing compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

3-(1-Aminoethyl)thiolan-3-ol features a thiol group and an aminoethyl side chain, contributing to its unique reactivity and interaction with biological systems. The molecular formula is C₅H₁₃NOS, and its structure can be represented as follows:

The biological activity of 3-(1-Aminoethyl)thiolan-3-ol is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The thiol group can donate electrons, helping to neutralize free radicals and protect cells from oxidative stress.

- Enzyme Modulation : It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially through modulation of neurotransmitter systems.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with 3-(1-Aminoethyl)thiolan-3-ol:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of 3-(1-Aminoethyl)thiolan-3-ol, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting significant antibacterial potential.

Case Study 2: Neuroprotective Effects

A recent investigation assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated that treatment with 3-(1-Aminoethyl)thiolan-3-ol significantly reduced infarct size and improved neurological scores compared to control groups. This effect was associated with decreased levels of oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.